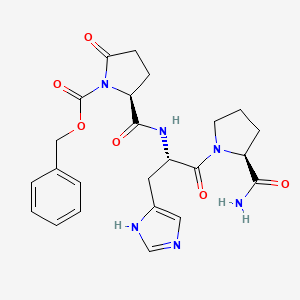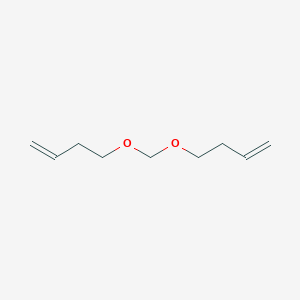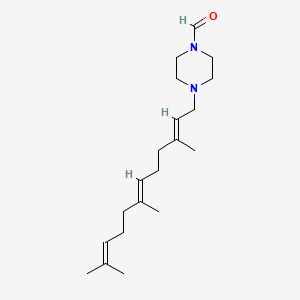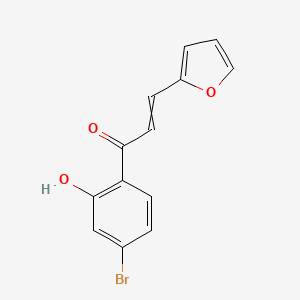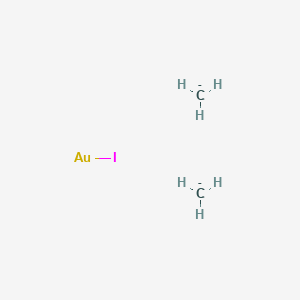
Carbanide;iodogold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;iodogold is a compound that falls under the category of gold carbene complexes. These complexes have gained significant attention in recent years due to their unique properties and potential applications in various fields. This compound is characterized by the presence of a gold atom bonded to a carbanide group and an iodine atom. This compound is known for its stability and reactivity, making it a valuable subject of study in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;iodogold typically involves the reaction of gold salts with carbanide precursors under controlled conditions. One common method is the reaction of gold(I) chloride with a carbanide ligand in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: Carbanide;iodogold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state gold species.
Substitution: The iodine atom in this compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be catalyzed by transition metals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes .
Applications De Recherche Scientifique
Carbanide;iodogold has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cyclopropanation and homologation reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological processes at the molecular level.
Medicine: Research is ongoing to explore the potential of this compound in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of carbanide;iodogold involves its ability to form stable complexes with various ligands. The gold atom in the compound acts as a central coordination site, allowing for the formation of diverse structures. This coordination ability is crucial for its catalytic activity and reactivity in various chemical reactions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed that the compound interacts with specific enzymes and proteins to exert its effects .
Comparaison Avec Des Composés Similaires
Gold monoiodide: This compound also contains a gold-iodine bond but lacks the carbanide group, making it less versatile in terms of reactivity.
Gold carbene complexes: These compounds share similarities with carbanide;iodogold in terms of structure and reactivity but may differ in their specific ligands and applications.
Uniqueness: this compound stands out due to its unique combination of a carbanide group and an iodine atom bonded to a gold center. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
42495-73-8 |
|---|---|
Formule moléculaire |
C2H6AuI-2 |
Poids moléculaire |
353.94 g/mol |
Nom IUPAC |
carbanide;iodogold |
InChI |
InChI=1S/2CH3.Au.HI/h2*1H3;;1H/q2*-1;+1;/p-1 |
Clé InChI |
NFFJEWAKQOLWET-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].[CH3-].I[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


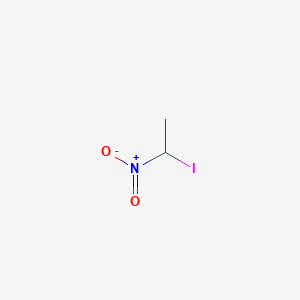
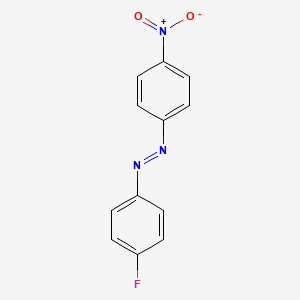
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
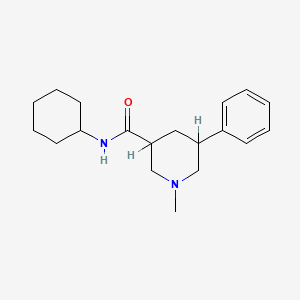
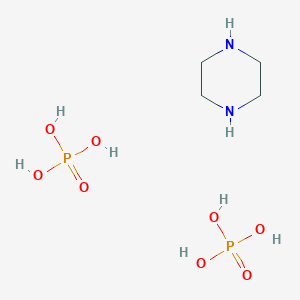
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
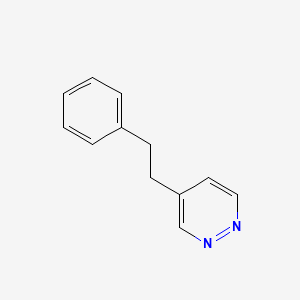
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
